Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclobutane ring, a phenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclobutane derivative with a phenylpropyl group under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (1-hydroxy-3-phenylpropyl)-, dimethyl ester: Shares a similar phenylpropyl group but differs in the ester and phosphonic acid functionalities.
4-Hydroxy-2-quinolones: Contains a hydroxyl group and aromatic ring but has a different core structure.
Uniqueness
Ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring and specific ester configuration, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
ethyl 1-(1-hydroxy-3-phenylpropyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-3-20-16(19)17(11-13(2)12-17)15(18)10-9-14-7-5-4-6-8-14/h4-8,15,18H,2-3,9-12H2,1H3 |
InChI Key |
VSBUVJWYNNVMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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